ethyl 2,4-dimethyl-5-(2-{7-thia-2,4,5-triazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),3,5,9,11-pentaen-3-ylsulfanyl}acetyl)-1H-pyrrole-3-carboxylate
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Description
Ethyl 2,4-dimethyl-5-(2-{7-thia-2,4,5-triazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),3,5,9,11-pentaen-3-ylsulfanyl}acetyl)-1H-pyrrole-3-carboxylate is a useful research compound. Its molecular formula is C19H18N4O3S2 and its molecular weight is 414.5. The purity is usually 95%.
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Mechanism of Action
Target of Action
CCG-17253 primarily targets the RhoA transcriptional signaling pathway . This pathway is crucial in various cellular functions, including cell adhesion, migration, invasion, and proliferation . The compound also interacts with myocardin-related transcription factor A (MRTF-A) , which plays a vital role in stimulating transcriptional activity of serum response factor (SRF) .
Mode of Action
CCG-17253 acts downstream of Rho, blocking SRE.L-driven transcription stimulated by Gα 12 Q231L, Gα 13 Q226L, RhoA-G14V, and RhoC-G14V . It inhibits the nuclear accumulation of MRTF-A , likely disrupting Rho signaling through functional inhibition of SRF transcriptional activity . The compound binds specifically to the N-terminal basic domain (NB) of MRTF-A/B, preventing their interaction with importin α/β1 and inhibiting their nuclear import .
Biochemical Pathways
CCG-17253 specifically inhibits the Rho pathway-mediated signaling and activation of serum response factor (SRF) transcription . It acts at or downstream of MLK1 and upstream of SRF . The compound also modulates mitochondrial functions , inhibiting the transcription of SRF/p49 and PGC-1α, β, leading to the downregulation of mitochondrial genes .
Pharmacokinetics
The study of drug disposition in the human body is an integral part of drug development and rational pharmacotherapy
Result of Action
CCG-17253 displays activity in several in vitro cancer cell functional assays . It potently inhibits lysophosphatidic acid-induced DNA synthesis in PC-3 prostate cancer cells and inhibits the growth of RhoC-overexpressing melanoma lines . The compound also modulates mitochondrial functions, leading to the repression of mitochondrial oxidative phosphorylation and overall ATP reduction .
Action Environment
Environmental factors can potentially impact microbial growth, the phytochemical content, and the physical appearance of microgreens bound for the market
Properties
IUPAC Name |
ethyl 2,4-dimethyl-5-[2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-1-ylsulfanyl)acetyl]-1H-pyrrole-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O3S2/c1-4-26-17(25)15-10(2)16(20-11(15)3)13(24)9-27-18-21-22-19-23(18)12-7-5-6-8-14(12)28-19/h5-8,20H,4,9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBGTXTLPTHCIEM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=C1C)C(=O)CSC2=NN=C3N2C4=CC=CC=C4S3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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